6-methyl-8aH-isoquinolin-1-one
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Overview
Description
6-methyl-8aH-isoquinolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinolone family. Isoquinolones are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-8aH-isoquinolin-1-one can be achieved through various methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This reaction typically requires a transition-metal catalyst, such as palladium or ruthenium, and proceeds via an intermolecular annulation mechanism . Another method involves the use of dilithiated N-propenyl-ortho-toluamides as intermediates, which react with benzyne to form the isoquinolone ring .
Industrial Production Methods
Industrial production of isoquinolones, including this compound, often employs catalytic processes to enhance yield and efficiency. For instance, the use of rhodium(III)-catalyzed C-H bond activation and cyclization with internal alkynes has been reported to produce isoquinolones in high yields . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinolone ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolones .
Scientific Research Applications
6-methyl-8aH-isoquinolin-1-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methyl-8aH-isoquinolin-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as kinases and proteases, by binding to their active sites. This binding can disrupt the normal function of these enzymes, leading to altered cellular processes. Additionally, the compound may interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the 6-methyl and 1-one functionalities.
Quinoline: Another nitrogen-containing heterocycle with a similar structure but differing in the position of the nitrogen atom.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness
6-methyl-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 6-methyl group and the 1-one functionality enhances its reactivity and potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C10H9NO |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
6-methyl-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-9-8(6-7)4-5-11-10(9)12/h2-6,9H,1H3 |
InChI Key |
LUXRRJRYVAJEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=NC(=O)C2C=C1 |
Origin of Product |
United States |
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